molecular formula C18H21F3N6O B2967453 4-(2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2415585-77-0

4-(2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B2967453
CAS No.: 2415585-77-0
M. Wt: 394.402
InChI Key: RNYLQAVFVXZWNK-UHFFFAOYSA-N
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Description

4-(2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the trifluoromethylpyridine derivative, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is further reacted with pyrimidine derivatives and morpholine to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed to remove oxygen or introduce hydrogen atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

4-(2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups in the compound contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c19-18(20,21)14-2-1-3-15(23-14)25-6-8-27(9-7-25)17-22-5-4-16(24-17)26-10-12-28-13-11-26/h1-5H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYLQAVFVXZWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=N2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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